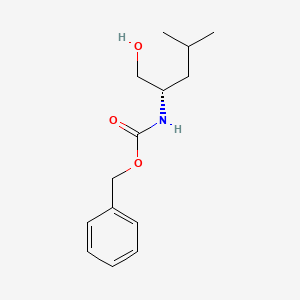

Cbz-L-Leucinol

Description

Contextualization of Cbz-Protected Amino Alcohols in Chiral Chemistry

In the intricate world of chiral chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and life sciences industries. Amino alcohols, which contain both an amine and a hydroxyl functional group, are a readily available class of chiral compounds, often derived from natural amino acids. akjournals.com However, the presence of multiple reactive sites—the nucleophilic and basic amine and the hydroxyl group—necessitates a strategy of selective protection to achieve desired chemical transformations. researchgate.net

This is where protecting groups, such as the benzyloxycarbonyl (Cbz) group, become indispensable. The Cbz group is a carbamate-based protecting group that is introduced to mask the reactivity of an amine. chemistrytalk.orgmasterorganicchemistry.com This protection is crucial in multi-step syntheses as it prevents the amine from undergoing unwanted side reactions. researchgate.net Cbz-protected amino alcohols are stable under a variety of reaction conditions but the protecting group can be readily removed when needed, typically through catalytic hydrogenation. masterorganicchemistry.com This "protect-react-deprotect" strategy allows chemists to wield precise control over the synthesis of complex chiral molecules. numberanalytics.com The use of Cbz-protected amino alcohols, therefore, provides a reliable and effective method for incorporating a defined stereocenter into a target molecule, forming the foundation for many asymmetric syntheses.

Significance of L-Leucinol Derivatives as Chiral Building Blocks and Auxiliaries

L-Leucinol, derived from the reduction of the amino acid L-leucine, is a key chiral starting material in organic synthesis. ontosight.aicymitquimica.com Its derivatives are highly valued as both chiral building blocks and chiral auxiliaries. akjournals.comcymitquimica.com

As chiral building blocks , L-leucinol and its protected forms, like Cbz-L-leucinol, are incorporated directly into the final structure of a target molecule. Their inherent (S)-configuration, originating from natural L-leucine, allows for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. cymitquimica.comchemimpex.com The isobutyl side chain of the leucine (B10760876) residue provides a specific steric and lipophilic character to the final product.

As chiral auxiliaries , L-leucinol derivatives are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. The stereochemistry of the leucinol derivative influences the transition state of the reaction, favoring the formation of one diastereomer over the other. thieme-connect.com For example, oxazolidinones derived from L-leucinol are effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions. thermofisher.com The ability of L-leucinol derivatives to form chelates can also enhance selectivity in certain reactions. thieme-connect.com Their versatility and effectiveness have made them staples in the toolbox of synthetic organic chemists for producing single-enantiomer products. akjournals.comchemimpex.com

Evolution of Research on this compound: Key Developments and Perspectives

The story of this compound is intrinsically linked to the broader history of peptide synthesis and the development of protecting group chemistry. The concept of amine protection became a cornerstone of organic synthesis in the mid-20th century. numberanalytics.com The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development for peptide synthesis, allowing for the controlled, stepwise assembly of amino acids. ontosight.ai This foundational work set the stage for the use of Cbz-protected amino acids and their derivatives.

Early applications focused on peptide synthesis, where Cbz-protected amino acids like Cbz-L-leucine were activated and coupled with other amino acids or esters. ontosight.ai The subsequent reduction of the carboxylic acid function in these protected amino acids to an alcohol function provided access to Cbz-protected amino alcohols, including this compound.

The latter half of the 20th century and the early 21st century saw a surge in the field of asymmetric catalysis. This era marked a shift in the application of compounds like this compound. While still relevant in peptide-related research, its primary role expanded significantly. nih.gov Researchers began to exploit its chiral scaffold to develop a wide range of chiral ligands and organocatalysts. acs.orgmdpi.com For instance, L-leucinol derivatives have been used to create ligands for asymmetric Heck reactions, cycloadditions, and various other metal-catalyzed transformations. acs.org

Current perspectives focus on developing more efficient and sustainable synthetic methods. This includes the use of enzyme-catalyzed processes for the synthesis of chiral amino alcohols and the design of novel, highly effective catalysts derived from them. unipd.it The ongoing demand for enantiomerically pure pharmaceuticals continues to drive research into new applications for established chiral building blocks like this compound, ensuring its continued relevance in modern organic chemistry. rsc.orgisef.net

Physicochemical Properties of N-Cbz-L-Leucinol

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₃ | nih.gov |

| Molecular Weight | 251.32 g/mol | nih.gov |

| Appearance | Viscous Liquid | fishersci.comthermofisher.com |

| IUPAC Name | benzyl (B1604629) N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | nih.gov |

| CAS Number | 69888-00-6 | nih.gov |

Physicochemical Properties of N-Cbz-L-Leucine

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | nih.govnih.gov |

| Molecular Weight | 265.31 g/mol | biosynth.comtcichemicals.com |

| Appearance | Colorless to Light Yellow Clear Liquid | tcichemicals.combritiscientific.com |

| Melting Point | ~132-135°C | fengchengroup.com |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid | thermofisher.com |

| CAS Number | 2018-66-8 | fishersci.combiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cbz L Leucinol and Its Stereoisomers

Enantioselective Synthesis Strategies for Cbz-L-Leucinol

Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. The principal strategies employed are the direct asymmetric reduction of a prochiral center or the synthesis from an already enantiopure starting material, biocatalytic methods that exploit enzyme stereoselectivity, and the separation of enantiomers from a racemic mixture.

A common and highly effective route to this compound is the chemoselective reduction of the carboxylic acid functionality of N-Cbz-L-leucine. fengchengroup.com Since L-leucine is a readily available chiral starting material, this approach preserves the existing stereocenter. The primary challenge is to reduce the carboxylic acid without affecting the benzyloxycarbonyl (Cbz) protecting group.

Direct reduction of the carboxylic acid is possible, but often the acid is first converted to a more reactive derivative, such as an ester (e.g., methyl or ethyl ester), to allow for milder reaction conditions. The reduction of this ester to the corresponding primary alcohol yields this compound. Reagents like lithium borohydride (B1222165) (LiBH₄) or a combination of sodium borohydride (NaBH₄) and a Lewis acid are frequently used for this transformation, as they selectively reduce esters in the presence of the Cbz group. The Cbz group is stable to these hydride reagents but is readily cleaved by catalytic hydrogenolysis, making it an ideal protecting group for this synthetic sequence. organic-chemistry.org

A typical procedure involves the protection of L-leucine with benzyl (B1604629) chloroformate to give N-Cbz-L-leucine, followed by esterification and subsequent reduction. google.com

Table 1: Example Conditions for Asymmetric Reduction of Cbz-L-Leucine Derivatives

| Substrate | Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| N-Cbz-L-leucine ethyl ester | Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | 0°C to room temp. | This compound |

| N-Cbz-L-leucine | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to room temp. | This compound |

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiomerically pure compounds. rsc.org For this compound, enzymatic strategies can be applied in several ways, including kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.

In a kinetic resolution approach, a racemic mixture of N-Cbz-leucinol could be subjected to an enzymatic reaction where a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the (R)-enantiomer). unipd.itmdpi.com The acylated ester and the unreacted (S)-enantiomer (this compound) can then be separated using standard chromatographic techniques. This method's efficiency is determined by the enzyme's enantioselectivity (E-value). mdpi.com

Alternatively, an asymmetric synthesis approach can utilize oxidoreductases. The aldehyde precursor, N-Cbz-L-leucinal, can be stereoselectively reduced to this compound using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). acs.org These enzymes often require a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH), necessitating a cofactor regeneration system for process viability. A common system pairs the primary reductase with a dehydrogenase like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) and a sacrificial substrate (glucose or formate) to regenerate the expensive cofactor in situ. rsc.org Peptide deformylases have also been studied for their high enantioselectivity in resolving N-formylated amino acid derivatives, suggesting potential applicability for related structures. researchgate.net

Table 2: Biocatalytic Strategies for Enantiopure this compound

| Strategy | Enzyme Class | Substrate | Key Principle | Result |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic N-Cbz-leucinol | Enantioselective acylation of one enantiomer | Separation of unreacted this compound |

| Asymmetric Synthesis | Alcohol Dehydrogenase (ADH) | N-Cbz-L-leucinal | Stereoselective reduction of the aldehyde | Direct formation of this compound |

When an enantioselective synthesis is not employed, resolution techniques can be used to separate enantiomers from a racemic mixture of a precursor. wikipedia.org This is a well-established method in stereochemistry for isolating desired enantiomers. tcichemicals.com

One of the most common methods is diastereomeric salt formation. wikipedia.org For a precursor like racemic leucine (B10760876), a chiral resolving agent, such as an enantiomerically pure form of tartaric acid or mandelic acid, is added. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is removed, yielding the enantiomerically pure leucine, which can then be converted to this compound.

Another powerful technique is chiral column chromatography. nih.govgoogle.com A racemic mixture of a key intermediate, for example, (±)-N-Cbz-leucine ethyl ester, can be passed through a high-performance liquid chromatography (HPLC) column packed with a chiral stationary phase. google.com The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thereby allowing for their separation. While highly effective, this method can be costly to scale up for industrial production. google.com

Protection Group Chemistry in the Synthesis of this compound

The use of protecting groups is fundamental in peptide chemistry and the synthesis of amino acid derivatives like this compound. ontosight.ai The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. total-synthesis.com

In the context of this compound synthesis, the Cbz group serves a critical function: it protects the nitrogen atom of L-leucine from participating in unwanted side reactions during the reduction of the carboxylic acid group. ontosight.aifengchengroup.com The Cbz group is introduced by reacting the amino group of L-leucine with benzyl chloroformate (Cbz-Cl) or a related reagent, typically under basic conditions. total-synthesis.com

The key advantages of the Cbz group in this synthesis are:

Stability: It is stable to the mildly basic or acidic conditions often used in subsequent steps and, crucially, to many hydride-based reducing agents used to convert the carboxylic acid or ester to an alcohol. total-synthesis.com

Orthogonality: The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc, which is important in more complex syntheses. total-synthesis.com

Facile Removal: It can be removed under mild conditions by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C). organic-chemistry.org This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This clean deprotection is a significant advantage in multistep synthesis. organic-chemistry.org

Scalability and Process Optimization in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges that require careful process optimization. acs.orgmdpi.com Key considerations include cost, efficiency, safety, and product purity.

For chemical reduction routes, optimization focuses on minimizing the cost of reagents, improving reaction yield, and simplifying purification. This may involve optimizing catalyst loading, temperature, and reaction times. On a large scale, managing the exothermic nature of reductions and the handling of flammable solvents and reactive hydrides are critical safety considerations. tue.nl

In biocatalytic processes, scalability hinges on the cost and stability of the enzyme. researchgate.net Immobilizing the enzyme on a solid support can facilitate its recovery and reuse, significantly improving process economics. Optimization of reaction conditions such as pH, temperature, substrate concentration, and cofactor regeneration efficiency is crucial for maximizing productivity. rsc.orgacs.org

For purification, while chromatography is effective at the lab scale, it can become a bottleneck in large-scale production due to high costs and solvent consumption. nih.gov Developing crystallization-based purification methods is often preferred for industrial processes as they are generally more economical and scalable. The development of continuous flow processes, as opposed to traditional batch manufacturing, is also an area of active development, offering potential benefits like improved heat and mass transfer, enhanced safety, and greater consistency. tue.nl

Cbz L Leucinol As a Chiral Building Block in Complex Molecule Synthesis

Applications as a Chiral Auxiliary for Asymmetric Induction

A key application of Cbz-L-Leucinol and its derivatives is as a chiral auxiliary, where its stereogenic center directs the formation of new stereocenters in a predictable manner. paris-saclay.fr This control is fundamental to achieving high levels of stereoselectivity in complex molecule synthesis.

Diastereoselective Reactions Mediated by this compound Scaffolds

The chiral scaffold provided by this compound derivatives can effectively control the facial selectivity of reactions on prochiral centers. A notable example is the reaction of N,N-dibenzyl-L-leucinal, the aldehyde counterpart of this compound, in tandem oxyhomologation-coupling reactions. In these reactions, the bulky isobutyl group of the leucine (B10760876) side chain, in conjunction with the protecting groups, creates a sterically hindered environment that directs the approach of incoming nucleophiles.

For instance, the reaction of N,N-dibenzyl-L-leucinal with various amine nucleophiles proceeds with high anti-diastereoselectivity, often exceeding a diastereomeric ratio (dr) of >98:2. paris-saclay.fr This high level of stereocontrol is attributed to the preferred Felkin-Ahn conformation of the α-amino aldehyde, which minimizes steric interactions and guides the nucleophilic attack. paris-saclay.fr

Table 1: Diastereoselective Amide Synthesis from N,N-Dibenzyl-L-leucinal paris-saclay.fr

| Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzylamine | Amide 31 | 92 | >98:2 |

| Butylamine | Amide 32 | 89 | >98:2 |

| Isobutylamine | Amide 33 | 81 | >98:2 |

This diastereoselective approach has been successfully applied to the synthesis of complex natural product analogues, such as (2S,3S,S)-epibestatin, demonstrating the practical utility of this compound-derived scaffolds in target-oriented synthesis. paris-saclay.fr

Enantioselective Transformations Utilizing this compound Derivatives

Derivatives of this compound can also be employed in enantioselective transformations where the chiral information is transferred to a new molecule, often through a catalytic process. While specific examples detailing this compound itself as a catalyst are less common, the broader class of amino acid derivatives is widely used in this context. For example, chiral ligands derived from amino acids are crucial in transition metal-catalyzed reactions.

In one instance, L-leucinol was used as a chiral amine input in the diastereoselective synthesis of biaryl-fused γ-lactams, resulting in a 1:1 diastereomeric ratio. rsc.org This highlights the potential of this compound derivatives to act as chiral inductors in the formation of complex heterocyclic systems.

Construction of Nitrogen-Containing Heterocycles from this compound

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles, such as piperidines and morpholines, which are prevalent scaffolds in many biologically active compounds. nih.govresearchgate.net

A stereoselective synthesis of highly substituted morpholines has been achieved starting from L-leucine derived alkynyl amino alcohols. rsc.org These precursors, readily accessible from this compound, undergo a Lewis acid-mediated reductive etherification to furnish morpholine (B109124) derivatives in good to excellent yields and with high diastereoselectivity (dr ≥ 19:1). rsc.org The chirality of the starting L-leucine derivative dictates the absolute stereochemistry of the final morpholine product. rsc.org

Similarly, Cbz-protected piperidin-4-ones are key intermediates in the synthesis of functionalized piperidine (B6355638) derivatives. nih.gov These can be transformed into α,β-unsaturated ketones, which then undergo conjugate addition and further modifications to yield a variety of 4-substituted piperidines. nih.gov The Cbz protecting group is instrumental in these transformations and can be removed in the final steps of the synthesis.

Integration into Peptidomimetic and Oligosaccharide Synthesis Strategies

The structural similarity of this compound to amino acids makes it an ideal building block for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability.

Cbz-L-leucine, a close precursor to this compound, has been utilized in the total synthesis of tetrahydrolipstatin (THL), a potent inhibitor of pancreatic lipase (B570770). acs.org The synthesis involves the coupling of N-Cbz-L-leucine with a complex alcohol intermediate, demonstrating the integration of this chiral building block into a larger, biologically active molecule with peptide-like features. acs.org

Furthermore, this compound derivatives are valuable in the synthesis of mixed α/β-peptides. mtu.edu The Boc-protected β-analogue of leucine, which can be derived from Cbz-L-leucine, has been incorporated into short peptides. mtu.edu These mixed peptides are of interest for their potential to form unique secondary structures and for their therapeutic applications, such as the inhibition of α-amylase. mtu.eduresearchgate.net

Table 2: α-Amylase Inhibition by α-/β-Mixed Peptides Containing a Leucine Analogue mtu.edu

| Peptide | Inhibitory Activity (%) |

|---|---|

| N(Boc)-Gly-β-Leu–OCH3 | 18.51 |

| N(Boc)-O(Bz)α-Ser-β-Leu–OCH3 | 45.22 |

While direct applications in oligosaccharide synthesis are less documented, the functional groups present in this compound (a protected amine and a hydroxyl group) make it a potential building block for the synthesis of amino-sugars or glycosylated amino acid mimics, which are components of glycopeptides and other complex glycoconjugates.

Synthesis of Modified Amino Acid Analogues and Non-Canonical Amino Acids

This compound and its derivatives are excellent starting points for the synthesis of non-canonical amino acids (ncAAs), which are valuable tools in chemical biology and drug discovery for creating peptides and proteins with novel properties. mdpi.comnih.gov

A powerful strategy for generating ncAAs is the dehydrogenative tailoring of amino acid derivatives. For example, Cbz-L-leucine methyl ester can be selectively dehydrogenated to introduce a terminal alkene into the side chain. nih.gov This terminal olefin then serves as a versatile handle for a variety of downstream functionalizations, such as dihydroxylation, ozonolysis, and cross-metathesis, leading to a diverse array of structurally unique ncAAs. nih.gov

This method allows for the efficient synthesis of complex ncAAs that would otherwise require lengthy synthetic sequences. For instance, a surrogate for γ,δ-dihydroxy-leucine, a key component of the natural product alloviroidin, can be synthesized in just two steps from Cbz-L-leucine methyl ester using this dehydrogenative tailoring approach. nih.gov

Derivatization and Functionalization of Cbz L Leucinol

Chemical Modifications of the Hydroxyl Group in Cbz-L-Leucinol

The primary alcohol of this compound is a key site for derivatization. Common modifications include oxidation, esterification, and conversion to other functional groups, enabling the synthesis of a wide range of derivative compounds.

One of the most fundamental transformations of the hydroxyl group is its oxidation to an aldehyde or a carboxylic acid. For instance, oxidation of the primary alcohol in a protected (2S,3S)-3-hydroxyleucine derivative, a structurally related compound, yields the corresponding carboxylic acid. beilstein-journals.org This transformation is crucial for subsequent coupling reactions, such as peptide synthesis.

Esterification of the hydroxyl group is another common strategy. This can be achieved by reacting this compound with various acylating agents. For example, the 3-hydroxy group of an N-Cbz-protected (2S,3S)-3-hydroxyleucine derivative was esterified with acryloyl chloride to furnish an acrylate. beilstein-journals.org This introduces a reactive olefinic moiety that can participate in further reactions like olefin cross-metathesis.

The hydroxyl group can also be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including azides and amines. nih.gov A general strategy involves the introduction of a triisopropylbenzenesulfonyl (TIBS) group at a primary alcohol, which can then be displaced by a nucleophile. nih.gov

Transformations at the Amine Functionality Post-Deprotection

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability and the fact that it can be readily removed under specific conditions, most commonly catalytic hydrogenation. soton.ac.uk Once the Cbz group is removed from this compound to yield L-leucinol, the liberated primary amine becomes available for a vast array of chemical transformations.

A primary application of the deprotected amine is its use in peptide synthesis, where it can be coupled with N-protected amino acids or peptides. The free amine of L-leucinol can act as a nucleophile, attacking the activated carboxyl group of another amino acid to form a new peptide bond. nih.gov

The amine can also undergo N-alkylation to produce secondary or tertiary amines. Reductive amination is a common method for this transformation. For instance, a bis-Cbz-protected diamine was deprotected and then methylated in situ using formaldehyde (B43269) in the presence of a palladium catalyst to yield the corresponding dimethylated product. soton.ac.uk Another key transformation is acylation, where the amine reacts with acyl chlorides, anhydrides, or activated esters to form amides. This is a fundamental reaction in the synthesis of a wide variety of organic molecules. rsc.org

The deprotected amine can also be converted into other nitrogen-containing functional groups. For example, it can be transformed into an azide, which is a versatile functional group for "click" chemistry reactions. mdpi.com

Regioselective Functionalization of this compound Scaffolds

The presence of two distinct functional groups in this compound—a protected amine and a primary alcohol—necessitates regioselective control during synthesis to modify one group while leaving the other intact. This is typically achieved through the use of orthogonal protecting groups. acs.org

Orthogonal protecting groups are groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of one site in the presence of the other. For example, in a molecule with both an amine and a hydroxyl group, the amine might be protected with a Cbz group (removable by hydrogenation) and the hydroxyl group with a silyl (B83357) ether like TBDMS (removable with fluoride (B91410) ions). beilstein-journals.org This allows the hydroxyl group to be modified after the removal of the silyl group, while the Cbz-protected amine remains untouched. Subsequently, the Cbz group can be removed to allow for functionalization of the amine.

Another strategy for regioselective functionalization involves exploiting the inherent differences in reactivity between the amine and hydroxyl groups. For instance, under specific conditions, it is possible to selectively acylate the more nucleophilic amine in the presence of the less nucleophilic alcohol, or vice-versa. The choice of reagents and reaction conditions is critical for achieving high regioselectivity. rsc.org For example, the use of dynamic protecting groups, such as salicylaldehyde (B1680747) for selective imine formation with primary amines, can direct functionalization to other sites in the molecule. rsc.org

The table below summarizes some protecting group strategies for regioselective functionalization:

| Functional Group to be Modified | Protecting Group for Other Functionality | Deprotection Condition for PG | Example Reference |

| Hydroxyl Group | Cbz (for amine) | Hydrogenation | beilstein-journals.org |

| Amine Group (after deprotection) | Silyl Ether (for hydroxyl) | Fluoride Ions | beilstein-journals.org |

| Amine Group | Salicylaldehyde (dynamic PG) | Transimination | rsc.org |

Synthesis of this compound-Derived Ligands and Organocatalysts

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric synthesis. rsc.org These catalysts are designed to create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product.

Derivatives of this compound can be incorporated into various catalyst scaffolds. For example, the deprotected L-leucinol can be used to synthesize chiral auxiliaries or be part of a larger ligand structure that coordinates to a metal center. rsc.org The isobutyl side chain of leucine (B10760876) provides steric bulk that can influence the stereochemical outcome of a catalyzed reaction.

In the field of organocatalysis, which uses small organic molecules as catalysts, derivatives of amino acids and amino alcohols are prominent. This compound can be modified to create bifunctional catalysts that contain both a Lewis basic site (like an amine) and a hydrogen-bond donor (like an amide or thiourea). soton.ac.uk For instance, C2-symmetric amino acid amide derivatives have been synthesized and used as organocatalysts in Michael additions and aldol (B89426) reactions. soton.ac.uk The synthesis often involves coupling the deprotected amino alcohol with another chiral unit to create a more complex and stereochemically defined catalyst.

The synthesis of these ligands and organocatalysts often involves the transformations discussed in the previous sections, such as modification of the hydroxyl group and reactions at the deprotected amine. The modular nature of these syntheses allows for the fine-tuning of the catalyst structure to optimize its activity and selectivity for a specific reaction.

The following table lists some examples of organocatalysts derived from amino acids and their applications:

| Catalyst Type | Derived From | Application | Reference |

| Diarylprolinol Silyl Ethers | Proline | Asymmetric functionalization of aldehydes | mdpi.com |

| C2-Symmetric Amino Acid Amides | Various Amino Acids | Michael additions, Aldol reactions | soton.ac.uk |

| Imidazolidinones | Various Amino Acids | Diels-Alder cycloadditions | mdpi.com |

Applications of Cbz L Leucinol in the Synthesis of Bioactive Scaffolds

Precursor for Synthetic Pathways to Protease Inhibitor Analogues

Cbz-L-Leucinol and its parent compound, Cbz-L-leucine, are pivotal starting materials in the development of various protease inhibitors. The Cbz protecting group offers stability during synthetic manipulations and can be readily removed under standard hydrogenolysis conditions, making it ideal for multi-step syntheses. nih.govacs.orgresearchgate.net The leucine (B10760876) side chain is a common recognition motif for many proteases, rendering Cbz-L-leucine derivatives crucial for creating peptidomimetic inhibitors. nih.gov

In the quest for potent antiviral agents, Cbz-L-leucine has been instrumental in the synthesis of HIV-1 protease inhibitors. nih.govdiva-portal.org For instance, it has been used to create complex inhibitors that incorporate a tertiary alcohol in the transition-state mimic, a strategy aimed at improving pharmacokinetic properties like membrane permeation. diva-portal.org Furthermore, Cbz-protected amino acids, including leucine, are employed in the synthesis of inhibitors for other viral proteases, such as the SARS-CoV-2 main protease (Mpro). nih.gov In this context, Cbz-L-leucine containing peptides have been explored as potential inhibitors. researchgate.net

The application of Cbz-L-leucine extends to the synthesis of inhibitors for bacterial proteases. A notable example is the development of noncovalent inhibitors for the bacterial cysteine protease IdeS, where Boc-L-leucine is coupled with a Cbz-protected piperidine (B6355638) scaffold. acs.org This highlights the modularity of using Cbz-protected intermediates in constructing complex inhibitor structures.

The versatility of Cbz-L-leucine is further demonstrated in the synthesis of aza-peptide inhibitors and other complex structures designed to target specific proteases. nih.gov The synthesis of these analogues often involves the coupling of Cbz-L-leucine with other amino acid derivatives or core scaffolds, followed by further chemical modifications.

Table 1: Examples of Protease Inhibitor Analogues Synthesized Using Cbz-L-Leucine Derivatives

| Target Protease | Inhibitor Class/Scaffold | Role of Cbz-L-Leucine Derivative | Reference |

| HIV-1 Protease | Tertiary alcohol transition-state mimics | Starting material for the synthesis of the P2 ligand. diva-portal.org | diva-portal.org |

| HIV-1 Protease | Pseudosymmetric dipeptide isosteres | Intermediate amine from Cbz deprotection is coupled with other fragments. nih.gov | nih.gov |

| SARS-CoV-2 Mpro | Peptidomimetic | Used in the synthesis of peptide fragments for inhibitor construction. researchgate.net | researchgate.net |

| Bacterial Cysteine Protease IdeS | 3-Aminopiperidine-based peptide analogues | Boc-L-leucine is coupled to a Cbz-protected piperidine core. acs.org | acs.org |

Role in the Total Synthesis of Natural Product Cores (Synthetic Aspects)

The structural rigidity and defined stereochemistry of this compound and its precursors make them indispensable starting points for the total synthesis of complex natural products. The Cbz protecting group is a key feature in these synthetic routes, allowing for the controlled and sequential introduction of various functional groups. acs.orgjst.go.jpdokumen.pub

A prominent example is the synthesis of dimeric diketopiperazine alkaloids, a class of natural products with significant biological activities. acs.orgjst.go.jp In the total synthesis of WIN 64745, a tryptophan-based dimeric diketopiperazine alkaloid, N-Cbz-L-leucine is coupled with another amino acid derivative in a stepwise condensation reaction. jst.go.jp The subsequent removal of the Cbz group under hydrogenolysis conditions triggers an intramolecular cyclization to form the desired diketopiperazine core. jst.go.jp This strategy has been successfully applied to the synthesis of a library of related natural products, some of which have shown potential as new drug candidates for cancer and atherosclerosis therapy. jst.go.jpresearchgate.net

The synthesis of aeruginosins, a family of peptide natural products with thrombin and trypsin inhibitory activity, also relies on Cbz-protected amino acids. dokumen.pub In the total synthesis of aeruginosin 298-A, a D-Hpla-D-Leu segment is synthesized and later coupled with other fragments. dokumen.pub The synthesis of this segment often involves the use of protected leucine derivatives.

Furthermore, Cbz-L-leucine has been employed in the synthesis of other complex natural products, such as the peptide antibiotic enduracididine (B8820190). beilstein-journals.org In the synthesis of teixobactin, a potent antibiotic, a fully protected enduracididine derivative is coupled with L-isoleucine methyl ester, showcasing the utility of Cbz-protected amino acids in the construction of complex peptide backbones. beilstein-journals.org

Table 2: Cbz-L-Leucine in the Total Synthesis of Natural Products

| Natural Product | Class | Synthetic Role of Cbz-L-Leucine | Overall Yield | Reference |

| WIN 64745 | Dimeric Diketopiperazine Alkaloid | Stepwise condensation and subsequent cyclization after Cbz deprotection. jst.go.jp | 20% | jst.go.jp |

| Aeruginosin 298-A | Peptide | Used in the synthesis of the D-Hpla-D-Leu fragment. dokumen.pub | Not Specified | dokumen.pub |

| Teixobactin | Peptide Antibiotic | Used in the preparation of a protected enduracididine intermediate for subsequent coupling. beilstein-journals.org | Not Specified | beilstein-journals.org |

| Dimeric Tryptophan-based Diketopiperazine Alkaloids | Alkaloids | Used in a one-pot condensation and cyclization sequence. jst.go.jp | 70% (one-pot) | jst.go.jpresearchgate.net |

Contribution to the Construction of Bioisosteres and Conformationally Restricted Analogues

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. researchgate.netufrj.bru-tokyo.ac.jp this compound and its derivatives serve as valuable starting materials for the synthesis of bioisosteres and conformationally restricted analogues of amino acids and peptides. These modified building blocks are designed to improve pharmacokinetic properties, enhance stability, and provide insights into the bioactive conformations of peptides. nih.govnih.govucl.ac.uk

One approach to creating conformationally restricted analogues is the introduction of a cyclopropane (B1198618) ring into the amino acid backbone. vulcanchem.commdpi.comvulcanchem.comresearchgate.net The synthesis of cyclopropane-containing amino acids can be achieved through various methods, including the cyclopropanation of allylic precursors derived from Cbz-protected amino acids. vulcanchem.com These cyclopropyl (B3062369) analogues serve as rigid scaffolds that mimic the spatial arrangement of natural amino acids while offering increased metabolic stability. researchgate.net For example, 1-{(benzyloxycarbonyl)amino}cyclopropane-1-carboxylic acid and its derivatives are used to create GABA analogues and other neuroprotective agents. vulcanchem.com

Another strategy involves the incorporation of oxetane (B1205548) rings as bioisosteric replacements for carbonyl groups in peptides. ljmu.ac.ukchemrxiv.org The synthesis of oxetane-containing amino acids can be achieved from Cbz-protected precursors. chemrxiv.org These oxetane-modified peptidomimetics are designed to be resistant to proteolytic degradation while maintaining the key interactions necessary for biological activity. ljmu.ac.uk

Furthermore, Cbz-protected amino acids are used to synthesize other types of conformationally constrained peptide analogues, such as those containing lactam-bridged dipeptides. nih.gov The synthesis of these cyclic dipeptide analogues often involves the use of Boc and Cbz protecting groups to control the cyclization process. nih.gov These constrained peptides are valuable tools for studying protein-protein interactions and for the development of peptide-based therapeutics. ucl.ac.uk

Table 3: Bioisosteres and Conformationally Restricted Analogues from this compound Derivatives

| Analogue Type | Scaffold | Synthetic Approach | Purpose | Reference |

| Cyclopropane Amino Acid | Cyclopropane ring | Cyclopropanation of allylic precursors derived from Cbz-protected amino acids. vulcanchem.com | Introduce conformational constraint and enhance metabolic stability. researchgate.net | vulcanchem.commdpi.comvulcanchem.comresearchgate.net |

| Oxetane-Modified Peptide | Oxetane ring | Synthesis from Cbz-protected precursors. chemrxiv.org | Bioisosteric replacement of carbonyl groups to increase proteolytic stability. ljmu.ac.uk | ljmu.ac.ukchemrxiv.org |

| Lactam-Bridged Dipeptide | 5-, 6-, and 7-membered lactam rings | Cyclization of Cbz- and Boc-protected dipeptides. nih.gov | Create conformationally constrained peptides for structure-activity relationship studies. nih.govucl.ac.uk | nih.gov |

Synthesis of Chiral Intermediates for Drug Discovery (Synthetic Methodology Focus)

The synthesis of enantiomerically pure chiral intermediates is a critical aspect of the pharmaceutical industry, as the chirality of a drug molecule is often directly linked to its efficacy and safety. researchgate.netnih.gov this compound, with its inherent chirality, is a widely used starting material for the synthesis of a diverse range of chiral intermediates for drug discovery. pharmaffiliates.comacs.orgacs.org Both chemical and biocatalytic methods are employed to transform this compound and its derivatives into valuable building blocks for active pharmaceutical ingredients (APIs). acs.org

Biocatalytic approaches offer several advantages, including high stereoselectivity and mild reaction conditions. acs.org For example, lipases have been used for the regioselective acylation of drug precursors with Cbz-protected amino acids. acs.org This enzymatic approach can overcome the challenges of poor selectivity often encountered in chemical synthesis. acs.org

In chemical synthesis, the Cbz group provides robust protection for the amine functionality while other parts of the molecule are modified. rsc.org For instance, Cbz-protected amino acids are used in the synthesis of complex heterocyclic structures and in the construction of peptide backbones through standard peptide coupling reactions. nih.govacs.org The Cbz group can be selectively removed at the desired stage of the synthesis, often through catalytic hydrogenation, to reveal the free amine for further functionalization. nih.govacs.org

Table 4: Synthesis of Chiral Intermediates from this compound Derivatives

| Intermediate Type | Synthetic Method | Application | Key Features of Methodology | Reference |

| Protected Amino Alcohols | Chemical Reduction | Building blocks for various APIs. | Reduction of the carboxylic acid of Cbz-L-leucine. | pharmaffiliates.com |

| Acylated Drug Precursors | Biocatalytic Acylation (Lipase) | Prodrug synthesis. | High regioselectivity under mild conditions. acs.org | acs.org |

| Heterocyclic Scaffolds | Multi-step Chemical Synthesis | Core structures for drug candidates. | Use of Cbz as a stable protecting group during ring formation. acs.org | acs.orgcsic.es |

| Dipeptide and Tripeptide Fragments | Standard Peptide Coupling | Synthesis of peptidomimetic drugs. | Cbz group allows for sequential peptide bond formation. nih.govresearchgate.net | nih.govresearchgate.net |

Advanced Spectroscopic and Mechanistic Investigations of Cbz L Leucinol Chemistry

Elucidation of Reaction Pathways using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking chemical reactions and elucidating the structures of intermediates and final products. For reactions involving Cbz-L-Leucinol, both ¹H and ¹³C NMR provide detailed information on the structural changes occurring during a transformation.

In a typical derivatization reaction, such as the esterification of the hydroxyl group or further coupling at the amine (after deprotection), NMR is used to monitor the disappearance of starting material signals and the appearance of product signals. For instance, during the synthesis of this compound from L-Leucinol and benzyl (B1604629) chloroformate, the reaction progress can be followed by observing the characteristic shifts in the protons adjacent to the nitrogen atom upon formation of the carbamate (B1207046) linkage. masterorganicchemistry.com

Key diagnostic signals in the ¹H NMR spectrum of this compound include the protons of the benzyl group, the NH proton of the carbamate, the methine proton of the leucine (B10760876) backbone (α-proton), and the diastereotopic protons of the CH₂OH group. Upon reaction at the hydroxyl group, the signals for the CH₂ protons experience a significant downfield shift, providing clear evidence of product formation. Similarly, ¹³C NMR can track changes in the chemical environment of each carbon atom. The carbonyl carbon of the Cbz group, for example, provides a distinct resonance that can be monitored. scielo.org.za

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm structural assignments. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the molecule, while HSQC correlates protons with their directly attached carbons, aiding in the unambiguous assignment of the ¹³C spectrum. scielo.org.za These methods are crucial for verifying the structure of novel this compound derivatives and identifying potential side products.

Time-resolved NMR studies can also provide insights into reaction mechanisms by detecting transient intermediates. By acquiring spectra at various time points during a reaction, it is possible to observe the rise and fall of signals corresponding to intermediate species, thereby mapping the entire reaction pathway. dtu.dknih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes for Derivatization of this compound Interactive data table. Click on headers to sort.

| Proton | This compound (Starting Material) | Representative Ester Derivative (Product) | Expected Change |

|---|---|---|---|

| CH₂OH | ~3.5-3.7 ppm | ~4.0-4.3 ppm | Downfield shift |

| CH (alpha) | ~3.8-4.0 ppm | ~3.9-4.1 ppm | Minor shift |

| NH | ~5.0-5.2 ppm | ~5.0-5.2 ppm | Minor shift |

| Benzyl CH₂ | ~5.1 ppm | ~5.1 ppm | No significant change |

Chiroptical Spectroscopy (CD, ORD) for Conformational Analysis of this compound Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional structure of chiral molecules. These methods are vital for studying the conformational preferences of this compound and its derivatives, which are dictated by the stereocenter and the steric and electronic interactions between the bulky benzyloxycarbonyl (Cbz) group, the isobutyl side chain, and other substituents.

The conformation of the amino alcohol backbone is influenced by intramolecular hydrogen bonding. frontiersin.org In this compound, a hydrogen bond can form between the N-H proton of the carbamate and the oxygen of the hydroxyl group, leading to a folded conformation. The stability of this and other conformations can be investigated using CD spectroscopy. nih.gov Different spatial arrangements of the chromophores (the phenyl ring of the Cbz group and the carbonyl of the carbamate) relative to the chiral center will result in distinct CD spectra.

Theoretical calculations, often using Density Functional Theory (DFT), are typically combined with experimental CD spectra. nih.gov By calculating the theoretical CD spectra for various low-energy conformers, a comparison with the experimental spectrum can reveal the predominant conformation in solution. nih.gov This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other chiral molecules, such as in asymmetric synthesis or binding to biological targets.

Mass Spectrometry in Reaction Monitoring and Product Characterization for this compound

Mass spectrometry (MS) is a cornerstone technique for the analysis of organic reactions, offering high sensitivity and detailed structural information from minute sample quantities. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring the progress of reactions involving this compound and for characterizing the resulting products.

During a reaction, LC-MS can be used to track the consumption of this compound and the formation of the desired product by monitoring their respective molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.). This allows for rapid optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of the product, confirming its molecular formula. acs.org

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. The molecular ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways of the carbamate group are observed. Common fragmentation patterns for carbamates include the loss of CO₂, cleavage of the benzyl group, and fragmentation of the leucine side chain. nih.govnih.gov

Table 2: Expected MS/MS Fragmentation Ions for this compound ([M+H]⁺ = m/z 252.15) Interactive data table. Click on headers to sort.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 162.10 | [M+H - C₇H₇O]⁺ | Loss of benzyloxy radical |

| 144.10 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol |

| 116.09 | [M+H - C₈H₈O₂]⁺ | Loss of benzyl carbonate moiety, protonated leucinol |

| 108.06 | [C₇H₈O]⁺ | Benzyl alcohol cation |

These fragmentation patterns are invaluable for confirming the identity of the desired product and for identifying unknown byproducts or impurities in the reaction mixture. Techniques like multiple reaction monitoring (MRM) can be developed for highly selective and sensitive quantification of this compound derivatives in complex mixtures. researchgate.netnih.gov

Kinetic Studies of this compound Derivatization and Reaction Rates

Understanding the kinetics of a chemical reaction is fundamental to its control, optimization, and scale-up. Kinetic studies of this compound derivatization involve measuring the rate at which the starting material is consumed and the product is formed under various conditions.

A typical kinetic experiment involves setting up the reaction and withdrawing aliquots at specific time intervals. These aliquots are then quenched to stop the reaction and analyzed by a suitable technique, most commonly High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR), to determine the concentrations of reactants and products. mdpi.com

For example, in the acylation of the hydroxyl group of this compound, a kinetic study could investigate the effect of the acylating agent's concentration, the base's concentration, and the temperature on the reaction rate. This data can be used to construct an Arrhenius plot (ln(k) vs 1/T) to determine the activation energy of the reaction, providing deeper insight into the reaction mechanism.

Kinetic studies are also crucial for identifying and quantifying side reactions. mdpi.com For instance, in peptide coupling reactions involving a deprotected this compound derivative, the rate of the desired amide bond formation can be compared to the rate of potential side reactions, such as racemization or byproduct formation, allowing for the selection of conditions that maximize the yield of the desired product. mdpi.com

Table 3: Factors Investigated in a Typical Kinetic Study of this compound Derivatization Interactive data table. Click on headers to sort.

| Parameter | Rationale for Investigation | Method of Analysis |

|---|---|---|

| Reactant Concentration | To determine the reaction order and rate law. | Varying initial concentrations and measuring initial rates. |

| Catalyst Concentration | To understand the catalyst's efficiency and potential for saturation kinetics. | Systematic variation of catalyst loading. |

| Temperature | To determine the activation energy (Ea) and pre-exponential factor (A). | Performing the reaction at different temperatures. |

Computational and Theoretical Studies on Cbz L Leucinol

Conformational Analysis of Cbz-L-Leucinol and Its Derivatives via Molecular Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nottingham.ac.uk This technique allows for the exploration of the conformational space of flexible molecules like this compound, identifying low-energy, stable conformations that are likely to be populated in solution. mun.cacresset-group.com The conformation of a chiral ligand or auxiliary can be critical to its function, influencing how it interacts with other reagents and directs the stereochemical course of a reaction. mun.ca

While specific MD studies on this compound are not extensively documented in dedicated publications, the methodology has been applied to highly related systems, such as Cbz-protected amino acids and peptaibols containing terminal amino alcohols. researchgate.netresearchgate.net For instance, a sampling of conformations using MD protocols for the peptaibol ampullosporin A, which terminates in leucinol (Leuol), showed that while an α-helix is preferred in a vacuum, crystal effects are important for the experimentally observed bending. researchgate.net

For a molecule like this compound, key conformational features would include the torsion angles of the backbone, the orientation of the isobutyl side chain, and the potential for intramolecular hydrogen bonding between the amide proton and the hydroxyl oxygen. An MD simulation would typically reveal an ensemble of structures, which can be clustered into representative conformational families. The relative energies of these families determine their population at a given temperature.

Table 1: Illustrative Conformational Energy Data for a Chiral Amino Alcohol Derivative This table represents typical data obtained from computational conformational analysis, showing the relative stability of different conformers. The exact values would be specific to this compound and the computational method used.

| Conformer Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Feature |

| Extended | ψ ≈ 180°, φ ≈ 180° | 1.2 | Linear arrangement of the backbone. |

| Folded (H-Bonded) | ψ ≈ 60°, φ ≈ -60° | 0.0 | Intramolecular H-bond between NH and OH. |

| Gauche | ψ ≈ -60°, φ ≈ 180° | 0.8 | Bent conformation without H-bonding. |

Data is illustrative, based on general principles of conformational analysis of similar molecules.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-tuebingen.de It is widely used to elucidate reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states. acs.org By comparing the energy barriers (activation energies) of different possible pathways, researchers can determine the most likely mechanism for a given reaction. core.ac.uk

In the context of this compound or other chiral amino alcohols acting as catalysts or reagents, DFT is instrumental. For example, in the synthesis of cyclic carbamates from amino alcohols, DFT calculations supported an Sₙ2-type reaction mechanism by showing a high degree of stereoselectivity consistent with experimental observations. rsc.org

A detailed DFT study investigated the alcoholysis of cyclic meso-anhydrides catalyzed by a generic β-amino alcohol, a system analogous to a reaction this compound could mediate. core.ac.uk Two primary mechanisms were explored: a nucleophilic pathway, where the amine of the catalyst directly attacks the anhydride, and a general base-catalyzed pathway, where the amine deprotonates the attacking alcohol. The calculations showed that the general base pathway was significantly lower in energy. core.ac.uk

Table 2: DFT-Calculated Activation Energies for Competing Reaction Pathways This table shows a comparison of calculated free energy barriers for the desymmetrization of a meso-anhydride by methanol, catalyzed by a β-amino alcohol. The data demonstrates how DFT can distinguish between possible mechanisms.

| Reaction Pathway | Transition State | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Conclusion |

| Nucleophilic Catalysis | Amine attack on anhydride | 33.1 | Kinetically unfavorable |

| General Base Catalysis | Methanol attack assisted by amine | 8.0 | Kinetically favorable |

Data adapted from a DFT study on the alcoholysis of a cyclic meso-anhydride catalyzed by a chiral amino alcohol. core.ac.uk

These calculations provide strong evidence that the chiral amino alcohol functions as a general base, activating the nucleophile while its hydroxyl group stabilizes the forming oxyanion intermediate via hydrogen bonding. core.ac.uk Similar DFT studies on photocatalytic reactions to form vicinal amino alcohols have also been used to calculate the Gibbs free energies of key transition states to explain diastereoselectivity. nih.gov

Molecular Modeling of this compound-Ligand Interactions in Catalysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. molsis.co.jp When this compound is used as a chiral ligand in metal-catalyzed reactions, molecular modeling, particularly molecular docking, can predict and analyze how it binds to the metal center and how this complex interacts with the substrate. stanford.eduscirp.org These models help rationalize the observed reactivity and selectivity by visualizing the three-dimensional structure of the catalytic assembly. stanford.edu

The process involves building a 3D model of the catalyst-ligand complex and then "docking" the substrate into the proposed binding site. The stability of different binding modes is evaluated using scoring functions that estimate the binding free energy. mdpi.com This can reveal crucial non-covalent interactions, such as hydrogen bonds, steric repulsion, or cation-π interactions, that govern the catalytic process. wustl.edu

For example, in a study of novel inhibitors for butyrylcholinesterase (BChE), molecular docking was used to confirm that the lead compound binds to both the catalytic and peripheral sites of the enzyme. mdpi.com Although not specific to this compound, this approach is directly applicable. If this compound were part of a larger catalytic system, docking studies could elucidate its interactions within the active site.

Table 3: Illustrative Molecular Docking Results for a Chiral Ligand in a Catalyst's Active Site This table shows hypothetical interactions between a substrate and a catalytic complex containing a chiral amino alcohol ligand, as would be identified through molecular docking.

| Interacting Residue/Component of Catalyst | Interacting Atom/Group on Substrate | Type of Interaction | Distance (Å) |

| Ligand -OH group | Substrate Carbonyl Oxygen | Hydrogen Bond | 2.1 |

| Metal Center (e.g., Rh, Cu) | Substrate Alkene π-system | π-Coordination | 2.5 |

| Ligand Phenyl Ring (from Cbz) | Substrate Aromatic Ring | π-π Stacking | 3.8 |

| Ligand Isobutyl Group | Substrate Alkyl Group | Steric Repulsion / van der Waals | >4.0 |

This data is representative of typical outputs from molecular docking simulations. scirp.orgmdpi.com

Prediction of Stereochemical Outcomes in this compound Mediated Reactions

A primary goal of using chiral molecules like this compound in synthesis is to control stereochemistry. acs.org Computational chemistry has become a powerful tool for predicting the stereochemical outcome of asymmetric reactions. numberanalytics.comnumberanalytics.com By calculating the energies of the diastereomeric transition states that lead to different stereoisomers of the product, chemists can predict which isomer will be formed preferentially. nih.govfigshare.com The predicted enantiomeric or diastereomeric ratio is related to the calculated difference in the free energies of activation (ΔΔG‡) for the competing transition states.

This approach has been successfully applied to reactions mediated by chiral auxiliaries and catalysts that are structurally related to this compound. DFT calculations have been used to create models that rationalize the stereoselectivity in reactions involving chiral amino alcohols and their derivatives. figshare.comacs.org For instance, in a dual-catalytic synthesis of vicinal amino alcohols, DFT calculations predicted that the transition state leading to the syn-configured product was favored by 1.9 kcal/mol over the transition state leading to the anti-product, which aligns with the experimentally observed diastereoselectivity. nih.gov

Table 4: Comparison of DFT-Predicted and Experimental Stereoselectivity This table illustrates how the calculated energy difference between competing transition states can be used to predict the stereochemical outcome of a reaction.

| Reaction | Competing Transition States | Calculated ΔΔG‡ (kcal/mol) | Predicted dr/er | Experimental dr/er |

| Photocatalytic Cross-Coupling nih.gov | TSB (syn) vs. TSB' (anti) | 1.9 | 97:3 dr | 95:5 dr |

| Anhydride Alcoholysis core.ac.uk | Re-face attack vs. Si-face attack | 1.4 | 90:10 er | 88:12 er |

| Aldehyde Alkylation wustl.edu | Fast-reacting vs. Slow-reacting enantiomer | 2.1 | 98:2 er | 92:8 er |

Data is compiled from computational studies on analogous chiral systems to illustrate the predictive power of the method.

These computational models not only predict the outcome but also provide a deep understanding of its origin, identifying the specific steric and electronic interactions within the transition state that favor the formation of one stereoisomer over another. figshare.com

Future Directions and Emerging Research Avenues for Cbz L Leucinol

Development of Sustainable and Green Synthetic Routes to Cbz-L-Leucinol

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For this compound, this translates to a shift away from traditional routes that often involve hazardous reagents and generate significant waste. scielo.brrsc.org Key areas of research include biocatalysis and flow chemistry.

Biocatalysis: Enzymes offer a highly selective and efficient alternative for chemical transformations under mild conditions. scielo.bramazonaws.com Research is focused on employing enzymes like alcohol dehydrogenases for the stereoselective reduction of the corresponding prochiral ketone or aldehyde to yield L-leucinol, which can then be protected to form this compound. amazonaws.comnih.gov The use of whole-cell biocatalysts, such as carrot roots, is also being explored for the reduction of ketones, offering a simple, aqueous-based system. researchgate.net These biocatalytic processes often occur in water at ambient temperature and neutral pH, significantly reducing energy consumption and the need for harsh chemicals. scielo.br Furthermore, enzyme engineering is being used to develop robust biocatalysts with enhanced stability and activity for industrial-scale production. nih.gov

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable method for producing chemical compounds. beilstein-journals.org By utilizing microreactors, flow chemistry allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities. whiterose.ac.uk This technology is particularly advantageous for handling reactive intermediates. beilstein-journals.org For instance, the synthesis of related peptide structures has been successfully demonstrated in continuous flow systems, highlighting the potential for producing this compound and its derivatives with reduced reaction times and improved safety profiles. whiterose.ac.ukacs.org

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions (aqueous media, neutral pH, ambient temp.), reduced waste and energy consumption. scielo.bramazonaws.com | Enzyme engineering, whole-cell biocatalysis, reductive amination. nih.govresearchgate.netnih.gov |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity, efficient handling of reactive intermediates. beilstein-journals.orgwhiterose.ac.uk | Microreactor technology, continuous stirred-tank reactors (CSTR), automated synthesis. whiterose.ac.ukakjournals.com |

Exploration of Novel Catalytic and Organocatalytic Applications of this compound Derivatives

Derivatives of this compound, particularly those derived from L-leucinol itself, are gaining traction as powerful organocatalysts in asymmetric synthesis. These catalysts, often prized for being metal-free and environmentally friendly, are instrumental in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov

L-leucinol and its derivatives have been shown to catalyze reactions such as the asymmetric addition of acetone (B3395972) to isatin, producing 3-substituted-3-hydroxyoxindoles with high enantioselectivity. researchgate.net Research in this area focuses on designing and synthesizing new chiral ligands and catalysts derived from L-leucinol. These novel catalysts are then screened for their effectiveness in a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and Mannich-type reactions. beilstein-journals.orgd-nb.infounibo.it For example, derivatives of similar amino acids like L-proline have been extensively used to catalyze domino reactions to create complex molecular architectures like chromenes and quinolines. beilstein-journals.orgd-nb.info The insights gained from these studies are being applied to expand the catalytic scope of this compound derivatives.

Integration of this compound in Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling the rapid production and screening of compound libraries. nih.gov Cbz-protected amino acids and their derivatives are integral components in these automated platforms, particularly in solid-phase peptide synthesis (SPPS) and flow chemistry systems. akjournals.comnih.gov

Automated flow reactors are being developed for the sequence-specific synthesis of peptides, where Cbz-protected building blocks are coupled and deprotected in a continuous, computer-controlled process. akjournals.com This methodology allows for the synthesis of peptides on a larger scale and with higher purity compared to traditional batch methods. akjournals.com Furthermore, automated platforms are being designed for the high-throughput screening of chiral catalysts. nih.gov These systems can rapidly evaluate the enantiomeric excess of products from reactions catalyzed by derivatives of compounds like L-leucinol, accelerating the discovery of new and efficient asymmetric transformations. nih.gov The development of robust protecting groups and linker strategies compatible with automated synthesis is an active area of research to further integrate this compound and its derivatives into these powerful platforms. nih.gov

| Platform | Application for this compound | Key Advantages |

| Automated Flow Reactors | Used as a building block in the automated synthesis of peptides and peptidomimetics. akjournals.com | Higher yield and purity, larger scale synthesis, reduced reagent excess. akjournals.com |

| High-Throughput Screening | Derivatives used in discovering new chiral catalysts and optimizing asymmetric reactions. nih.gov | Rapid evaluation of enantiomeric excess, screening of combinatorial libraries. nih.gov |

| Solid-Phase Synthesis | Fmoc-protected derivatives enable the synthesis of highly functionalized oligomers. nih.gov | Allows for the use of high-yield cleavable resin linkers. nih.gov |

Advancements in Derivatization for Advanced Functional Materials

The unique chiral structure of this compound makes it an attractive building block for the synthesis of advanced functional materials, particularly biodegradable polymers and polypeptides. These materials have potential applications in fields ranging from drug delivery to tissue engineering.

Researchers are exploring the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from L-leucine and other amino acids to create well-defined block copolymers. nih.gov For instance, amphiphilic block copolymers containing poly(L-leucine) segments have been synthesized and shown to self-assemble into nanoparticles capable of condensing DNA, suggesting their use as gene delivery vectors. nih.gov The length of the hydrophobic poly(L-leucine) block was found to directly influence the efficiency of gene delivery. nih.gov

Furthermore, the incorporation of L-leucine and other amino acids into polymer backbones can impart specific secondary structures, such as α-helices, leading to materials with unique properties. illinois.edunih.gov Current research is focused on developing new polymerization techniques and modifying the side chains of these polypeptides to create materials with tailored thermal, mechanical, and biological properties for a variety of advanced applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Cbz-L-Leucinol, and how can enantiomeric purity be ensured?

- Methodological Answer : this compound is typically synthesized via carbobenzoxy (Cbz) protection of L-leucinol. Key steps include:

- Protection : React L-leucinol with benzyl chloroformate (Cbz-Cl) in a basic aqueous/organic biphasic system (e.g., NaOH/dichloromethane) to form the Cbz-protected intermediate.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC.

- Enantiomeric Control : Verify optical rotation and compare with literature values. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) can confirm enantiomeric excess (ee) ≥98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H and C NMR in deuterated solvents (e.g., CDCl) identify functional groups (Cbz aromatic protons at ~7.3 ppm, hydroxyl proton at ~1.5 ppm).

- IR : Confirm C=O stretch of the carbamate group (~1700 cm) and O-H stretch (~3300 cm).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 266.3.

- Cross-validate data against NIST Chemistry WebBook entries for similar carbamate-protected amino alcohols .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane and brine washes.

- Recrystallization : Use ethanol/water mixtures to obtain crystalline product.

- Quality Control : Melting point analysis (literature range: 78–80°C) and HPLC purity checks (>95%) ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported enantiomeric excess (ee) values for this compound be resolved?

- Methodological Answer :

- Analytical Validation : Compare multiple methods (chiral HPLC vs. polarimetry) to identify systematic errors.

- Sample Preparation : Ensure no racemization during isolation by avoiding high temperatures or acidic/basic conditions.

- Statistical Analysis : Use triplicate measurements and report standard deviations. Cross-reference with independent labs using blinded samples .

Q. What experimental design principles apply to studying this compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) over 4 weeks.

- Analytical Endpoints : Monitor degradation via HPLC (peak area reduction) and LC-MS (identification of byproducts).

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, inert atmosphere) .

Q. How can computational modeling predict this compound’s behavior in asymmetric catalysis?

- Methodological Answer :

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) using AutoDock Vina.

- DFT Calculations : Optimize transition-state geometries (Gaussian 16, B3LYP/6-31G*) to rationalize enantioselectivity trends.

- Validation : Correlate computational ee predictions with experimental catalytic outcomes .

Q. What strategies address low yields in this compound-mediated peptide coupling reactions?

- Methodological Answer :

- Mechanistic Analysis : Identify side reactions (e.g., racemization) via F NMR of fluorinated coupling agents.

- Optimization : Screen activating agents (HOBt vs. HOAt) and bases (DIPEA vs. NMM) in DMF or THF.

- Scale-Up Considerations : Use flow chemistry for improved heat/mass transfer in large-scale syntheses .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s role in enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Modify the Cbz group (e.g., replace with Fmoc or Boc) and leucinol side chain (e.g., tert-butyl to isopropyl).

- Enzymatic Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Data Interpretation : Use PCA (principal component analysis) to correlate structural features with inhibitory potency .

Methodological Frameworks

- For Experimental Design : Apply PICOT (Population: reaction systems; Intervention: catalytic conditions; Comparison: alternative protecting groups; Outcome: yield/ee; Time: reaction duration) to structure hypotheses .

- For Literature Reviews : Use SciFinder and Web of Science with search terms like “this compound AND (synthesis OR catalysis)” and filter by “crystallography” or “kinetic studies” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.